11,11-Dichloro Oxcarbazepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Pharmacology and Therapeutic Potential

Oxcarbazepine, a 10-keto analogue of carbamazepine, presents a distinct pharmacokinetic profile advantageous for epilepsy, trigeminal neuralgia, and affective disorders treatment. Unlike carbamazepine, it undergoes rapid reduction to its active metabolite, 10,11-dihydro-10-hydroxy-carbamazepine, without significantly inducing hepatic oxidative metabolism. This characteristic potentially contributes to its use as an effective substitute in patients intolerant to carbamazepine or experiencing significant drug interactions, showcasing pharmacokinetic advantages over traditional antiepileptic drugs (Grant & Faulds, 1992).

Therapeutic Drug Monitoring

The necessity of therapeutic drug monitoring for Oxcarbazepine’s primary metabolite, MHD, is debated. It is generally not required but may optimize seizure control in specific patient groups, such as those at the extremes of age, during pregnancy, in renal insufficiency, or to assess potential drug interactions or noncompliance (Bring & Ensom, 2008).

Safety and Tolerability in Children

Oxcarbazepine has demonstrated good long-term safety and tolerability profiles in children with partial seizures, whether as monotherapy or adjunctive therapy. The most common adverse events reported were headache, somnolence, vomiting, and dizziness, indicating its potential for pediatric epilepsy management (Bourgeois & D’souza, 2005).

Efficacy in Psychiatric Disorders

Oxcarbazepine has shown promise in managing acute mania in affective and schizoaffective disorders, potentially reducing the dosage of neuroleptics required for treatment. Its pharmacokinetic profile, characterized by less severe side effects and minimal drug-drug interactions compared to other anticonvulsants and neuroleptics, underlines its therapeutic value in psychiatry. However, further studies are needed to validate these findings and explore additional pharmacopsychiatric applications (Dietrich, Kropp, & Emrich, 2001).

Safety and Hazards

The safety data sheet for oxcarbazepine, a related compound, indicates that it can reduce the sodium in your body to dangerously low levels, which can cause a life-threatening electrolyte imbalance . It is advised to seek medical treatment if symptoms such as nausea, lack of energy, confusion, severe weakness, muscle pain, or increased seizures occur .

Mechanism of Action

Target of Action

The primary target of 11,11-Dichloro Oxcarbazepine, like its parent compound Oxcarbazepine, is the voltage-sensitive sodium channels in the brain . These channels play a crucial role in the propagation of action potentials along neurons, which is a fundamental process in the transmission of signals in the nervous system .

Mode of Action

This compound, and its active metabolite Monohydroxy Derivative (MHD), exert their antiepileptic effects by blocking these voltage-sensitive sodium channels . By doing so, they stabilize the hyperexcited neuronal membranes, inhibit repetitive neuronal firing, and decrease the propagation of synaptic impulses . This action is believed to prevent the spread of seizures . Additionally, Oxcarbazepine and MHD also increase potassium conductance and modulate the activity of high-voltage activated calcium channels .

Biochemical Pathways

It is known that the compound’s antiepileptic activity is largely attributed to its active metabolite, mhd . The formation of MHD involves the reduction of Oxcarbazepine by several members of the aldo-keto reductase family of cytosolic liver enzymes .

Pharmacokinetics

Oxcarbazepine is rapidly and extensively metabolized in the liver to its active metabolite, MHD . MHD undergoes further metabolism via glucuronide conjugation . A small percentage of the dose is oxidized to the 10,11-dihydroxy metabolite (DHD), which is inactive . The majority of the serum concentration appears as MHD, with a small percentage as unchanged Oxcarbazepine, and the rest as minor metabolites . The drug is primarily excreted in the urine .

Result of Action

The result of the action of this compound is a reduction in the incidence of seizures in epilepsy . This is achieved by inhibiting the abnormal electrical activity in the brain that leads to seizures . There have been rare reports of Oxcarbazepine resulting in the development of hematologic abnormalities, including agranulocytosis and aplastic anemia .

Biochemical Analysis

Biochemical Properties

It is known that Oxcarbazepine, the parent compound, exerts its effects primarily through its active metabolite, 10-monohydroxy derivative (MHD) . It is plausible that 11,11-Dichloro Oxcarbazepine may interact with similar enzymes, proteins, and other biomolecules as Oxcarbazepine and its metabolites.

Cellular Effects

Oxcarbazepine and its active metabolite MHD have been shown to block voltage-sensitive sodium channels, stabilizing hyperexcited neuronal membranes, inhibiting repetitive firing, and decreasing the propagation of synaptic impulses . These actions are believed to prevent the spread of seizures .

Molecular Mechanism

The exact molecular mechanism of this compound is unclear. Oxcarbazepine and its active metabolite MHD exert their antiepileptic effects primarily through the blockade of voltage-gated sodium channels . This action stabilizes hyperexcited neuronal membranes, inhibits repetitive neuronal firing, and decreases the propagation of synaptic impulses .

Temporal Effects in Laboratory Settings

Oxcarbazepine has been shown to have potent antiepileptic activity in animal models, comparable to that of carbamazepine and phenytoin .

Dosage Effects in Animal Models

Oxcarbazepine dosage guidelines for the treatment of partial-onset seizures in adults and children have been established .

Metabolic Pathways

Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to its active metabolite MHD . This step is mediated by cytosolic arylketone reductases . MHD is then eliminated by conjugation with glucuronic acid .

Transport and Distribution

Oxcarbazepine and its active metabolite MHD are known to be substrates of P-glycoprotein (Pgp), a protein that pumps them out of cells .

Properties

IUPAC Name |

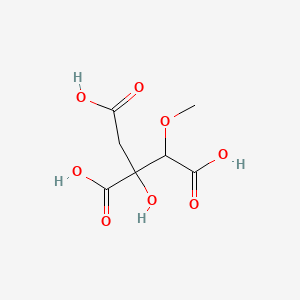

5,5-dichloro-6-oxobenzo[b][1]benzazepine-11-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O2/c16-15(17)10-6-2-4-8-12(10)19(14(18)21)11-7-3-1-5-9(11)13(15)20/h1-8H,(H2,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCNKGXLGJJUKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C3=CC=CC=C3N2C(=O)N)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1Z)-3-Oxo-1-buten-1-yl]acetamide](/img/structure/B583046.png)

![2H-Azeto[1,2-a][1,3]dioxolo[4,5-c]pyrrole](/img/structure/B583062.png)

![3-Methylhexahydro-1H-pyrrolo[1,2-c]imidazole](/img/structure/B583064.png)